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Compound of Interest

Compound Name: 3-Chloropyridazine-4-carbonitrile

Cat. No.: B072934

An In-Depth Technical Guide to 3-Chloropyridazine-4-carbonitrile: Properties, Synthesis, and
Reactivity

Introduction

3-Chloropyridazine-4-carbonitrile is a highly functionalized heterocyclic compound of
significant interest to the fields of medicinal chemistry and drug development. As a substituted
pyridazine, it belongs to a class of nitrogen-containing heterocycles known as diazines, which
are prevalent scaffolds in numerous biologically active molecules. The pyridazine ring is
inherently electron-deficient, a characteristic that is further amplified by the presence of two
powerful electron-withdrawing groups: a chloro substituent at the 3-position and a nitrile group
at the 4-position. This electronic profile makes 3-Chloropyridazine-4-carbonitrile an
exceptionally versatile building block, primed for a variety of chemical transformations.

This guide provides a comprehensive overview of its core chemical properties, a plausible and
robust synthesis protocol, detailed spectroscopic characterization, and an exploration of its key
reaction pathways. The insights herein are tailored for researchers, scientists, and drug
development professionals seeking to leverage this potent intermediate for the synthesis of
novel chemical entities.

Physicochemical and Spectroscopic Profile

The precise identification and characterization of a chemical intermediate are paramount for its
successful application in multi-step synthesis.
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Core Physicochemical Data

The fundamental properties of 3-Chloropyridazine-4-carbonitrile are summarized below. It is
critical to note that while some properties are predicted, they serve as a reliable guide for
experimental design.

Property Value Source(s)
CAS Number 1445-56-3 [1][2]
Molecular Formula CsH2CINs [1112]
Molecular Weight 139.54 g/mol [3]

White to yellow or brown
Appearance , o [1]
solid/semi-solid

N ) 362.9°C at 760 mmHg
Boiling Point , [31[4]
(Predicted)

) ) Not experimentally reported in
Melting Point ) [4]
surveyed literature

Store in freezer (-20°C) under
Storage ] [1]
an inert atmosphere

Spectroscopic Analysis

Confirming the identity and purity of 3-Chloropyridazine-4-carbonitrile relies on standard
spectroscopic techniques. Below is an expert analysis of the expected spectral data.

The proton NMR spectrum is expected to be simple and highly characteristic. The pyridazine
ring contains two protons, which will appear as two distinct signals in the aromatic region
(typically & 8.0-9.5 ppm).

» H5 Proton: This proton is adjacent to the electron-withdrawing nitrile group and a ring
nitrogen. It is expected to be a doublet at the most downfield position.

e H6 Proton: This proton is coupled to the H5 proton and is adjacent to a ring nitrogen. It will
also appear as a doublet, slightly upfield from the H5 signal.
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o Causality: The electron-deficient nature of the pyridazine ring, exacerbated by the cyano
group, deshields the ring protons significantly, pushing their chemical shifts far downfield.

The proton-decoupled 3C NMR spectrum should display five distinct signals, corresponding to
the five carbon atoms in the molecule.

C4 (Nitrile-bearing): This quaternary carbon would likely appear in the range of § 115-125
ppm.

o C3 (Chloro-bearing): This quaternary carbon, attached to the electronegative chlorine, will be
found further downfield.

e C5 & C6: These carbons, bonded to hydrogen, will appear in the aromatic region (& 120-160
ppm).

e CN (Nitrile Carbon): The carbon of the nitrile group itself is characteristically found in the
115-120 ppm region.

The IR spectrum provides clear evidence for the key functional groups.

o C=N Stretch: A sharp, strong absorption band is expected in the region of 2220-2260 cm~1.
The intensity is a result of the large change in dipole moment during the stretching vibration
of the polar C=N bond.[5]

e C=N and C=C Stretches: A series of bands in the 1400-1600 cm~1 region will correspond to
the stretching vibrations within the pyridazine ring.

Synthesis and Manufacturing

While numerous suppliers offer 3-Chloropyridazine-4-carbonitrile, understanding its
synthesis is crucial for process development and scale-up. A definitive, published protocol for
this specific molecule is elusive; however, a robust and scientifically sound pathway can be
constructed based on established transformations of pyridazinone precursors. The most viable
route involves the chlorination of a pyridazinone intermediate using a potent chlorinating agent
such as phosphorus oxychloride (POCIs).[6]
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Proposed Synthesis Workflow

(

-Ox0-2,3-dihydropyridazine-4-carbonitrile
(Precursor)

harge Precursor

(Reaction VesseD

Add POCls,
eat (e.g., reflux)

(Chlorination with POCIs)

eaction Completion

Work-up & Quenching
(e.g., Ice water)

rude Product

Extraction & Purification
(e.g., Ethyl Acetate, Chromatography)

urity >95%

3-Chloropyridazine-4-carbonitrile
(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Chloropyridazine-4-carbonitrile.

Experimental Protocol: Synthesis via Chlorination
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Objective: To synthesize 3-Chloropyridazine-4-carbonitrile from 3-oxo-2,3-dihydropyridazine-
4-carbonitrile.

Core Principle: This protocol leverages the established capability of phosphorus oxychloride
(POCIs) to convert the enolizable ketone of the pyridazinone ring into a chloride,
simultaneously effecting dehydration to yield the aromatic pyridazine system.[6]

Materials:

e 3-Oxo0-2,3-dihydropyridazine-4-carbonitrile (1.0 eq)

e Phosphorus oxychloride (POCIs) (5-10 eq, used as reagent and solvent)
e |ce water

o Saturated sodium bicarbonate (NaHCOs) solution

o Ethyl acetate (EtOAC)

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a
calcium chloride drying tube. Charge the flask with 3-oxo-2,3-dihydropyridazine-4-carbonitrile
(1.0 eq).

o Chlorination: Carefully add phosphorus oxychloride (5-10 eq) to the flask. Heat the reaction
mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.

o Expert Insight: The use of excess POCIs ensures complete conversion and serves as the
reaction solvent. The reaction should be monitored by TLC or LC-MS until the starting
material is fully consumed.

o Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the
mixture onto crushed ice with vigorous stirring.
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o Causality: This step quenches the excess reactive POCIs. This is a highly exothermic
process and must be performed with caution in an ice bath.

o Neutralization: Once the quench is complete, slowly add saturated NaHCOs solution until the
agueous layer is neutral to basic (pH ~7-8).

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3x).

 Purification: Combine the organic layers, wash with brine (1x), dry over anhydrous NazSOa4,
filter, and concentrate under reduced pressure.

o Final Product: Purify the resulting crude solid by flash column chromatography on silica gel
to afford pure 3-Chloropyridazine-4-carbonitrile.

 Validation: Confirm the identity and purity of the final product using *H NMR, 3C NMR, and
Mass Spectrometry.

Reactivity and Chemical Transformations

The chemical utility of 3-Chloropyridazine-4-carbonitrile stems from its strategic placement of
reactive functional groups on an electron-deficient core. The primary reaction pathways involve
the displacement of the chloride and palladium-catalyzed cross-coupling reactions.

Key Transformations
Products
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Caption: Major reaction pathways for 3-Chloropyridazine-4-carbonitrile.
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Nucleophilic Aromatic Substitution (SnAr)

This is the most prominent reaction pathway for this substrate. The electron-deficient
pyridazine ring, activated by the nitrile group, makes the C3 position highly susceptible to
attack by nucleophiles.[4]

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized
anionic intermediate, followed by the expulsion of the chloride leaving group to restore
aromaticity.

Scope: A wide range of nucleophiles can be employed, including:
e Primary and secondary amines

» Alcohols (alkoxides)

 Thiols (thiolates)

Objective: To demonstrate a typical SnAr reaction by synthesizing 3-(Methylamino)pyridazine-4-
carbonitrile.[4]

Materials:

3-Chloropyridazine-4-carbonitrile (1.0 eq)

Methylamine (2.0 M solution in THF, 1.5-2.0 eq)

Triethylamine (EtsN, 2.0 eq)

Anhydrous Tetrahydrofuran (THF)
Procedure:

o Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3-
Chloropyridazine-4-carbonitrile (1.0 eq) and dissolve it in anhydrous THF.

o Base Addition: Add triethylamine (2.0 eq) to the solution.
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o Expert Insight: Triethylamine acts as a non-nucleophilic base to scavenge the HCI
generated during the reaction, driving it to completion.

e Nucleophile Addition: Slowly add the methylamine solution (1.5-2.0 eq) to the stirred mixture
at room temperature.

o Reaction: Heat the mixture to 60-80°C and monitor by TLC until the starting material is
consumed (typically 4-12 hours).

o Work-up and Purification: Cool the reaction, remove the solvent under reduced pressure,
and purify the residue using standard extraction and flash column chromatography
techniques as described in the synthesis section.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and 3-
Chloropyridazine-4-carbonitrile is a suitable substrate. The Suzuki-Miyaura reaction enables
the formation of C-C bonds, typically to introduce aryl or heteroaryl substituents at the C3
position.[7][8]

Mechanism: The catalytic cycle involves three key steps: oxidative addition of the palladium(0)
catalyst to the C-Cl bond, transmetalation with an organoboron species, and reductive
elimination to form the product and regenerate the catalyst.[7]

Objective: To couple an arylboronic acid with 3-Chloropyridazine-4-carbonitrile.
Materials:

o 3-Chloropyridazine-4-carbonitrile (1.0 eq)

Arylboronic acid (1.2-1.5 eq)

Pdz(dba)s (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

FcPPh2 (1,1'-Bis(diphenylphosphino)ferrocene) or similar phosphine ligand (4-8 mol%)

Potassium phosphate (KsPOa4) (3.0 eq)

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.orglett.6b02323
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953493/
https://pubs.acs.org/doi/10.1021/acs.orglett.6b02323
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Dioxane/Water (e.g., 4:1 mixture)
Procedure:

o Reaction Setup: In a reaction vessel, combine 3-Chloropyridazine-4-carbonitrile (1.0 eq),
the arylboronic acid (1.2-1.5 eq), Pdz(dba)s, the phosphine ligand, and KsPOa.

e Solvent Addition: Add the degassed dioxane/water solvent mixture.

o Reaction: Purge the vessel with an inert gas (N2 or Ar), seal, and heat to 80-110°C for 12-24
hours, monitoring by LC-MS.

o Causality: The phosphine ligand is crucial for stabilizing the palladium catalyst and
facilitating the oxidative addition step, which can be challenging with electron-deficient aryl
chlorides.[8] The base (K3POa) is required to activate the boronic acid for the
transmetalation step.

e Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract
with an organic solvent like ethyl acetate. The product is then purified via column
chromatography.

Applications in Drug Discovery

The pyridazine scaffold is a well-established pharmacophore. The ability to selectively
functionalize the 3-position of 3-Chloropyridazine-4-carbonitrile makes it a valuable starting
point for creating libraries of compounds for biological screening. One notable application is in
the development of PARP-1 (Poly (ADP-ribose) polymerase-1) inhibitors, which are a promising
class of anticancer agents. By using this scaffold, researchers can synthesize complex
molecules that target specific enzymatic binding pockets, leading to the development of novel
therapeutics.

Safety and Handling

3-Chloropyridazine-4-carbonitrile is an irritant and is harmful if swallowed or inhaled.[1]

o Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear
safety goggles, a lab coat, and chemical-resistant gloves.[4]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953493/
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.benchchem.com/product/b072934?utm_src=pdf-body
https://www.sigmaaldrich.com/TW/zh/product/ambeedinc/ambh303c60e3?context=bbe
https://www.chemsrc.com/en/Product/7601405.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Handling: Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer under
an inert atmosphere to ensure long-term stability.[1]

Conclusion

3-Chloropyridazine-4-carbonitrile is a powerful and versatile chemical intermediate. Its highly
activated, electron-deficient ring system allows for predictable and efficient functionalization
through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
This guide has provided a detailed framework covering its fundamental properties, a robust
synthesis strategy, and field-proven protocols for its key transformations. For medicinal
chemists and process scientists, mastery of this building block opens a gateway to the rapid
synthesis of diverse and complex molecular architectures, accelerating the discovery and
development of next-generation pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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